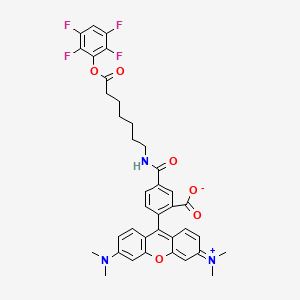

TAMRA-C6-TFP ester

CAS No.:

Cat. No.: VC18366379

Molecular Formula: C38H35F4N3O6

Molecular Weight: 705.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H35F4N3O6 |

|---|---|

| Molecular Weight | 705.7 g/mol |

| IUPAC Name | 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[7-oxo-7-(2,3,5,6-tetrafluorophenoxy)heptyl]carbamoyl]benzoate |

| Standard InChI | InChI=1S/C38H35F4N3O6/c1-44(2)22-11-14-25-30(18-22)50-31-19-23(45(3)4)12-15-26(31)33(25)24-13-10-21(17-27(24)38(48)49)37(47)43-16-8-6-5-7-9-32(46)51-36-34(41)28(39)20-29(40)35(36)42/h10-15,17-20H,5-9,16H2,1-4H3,(H-,43,47,48,49) |

| Standard InChI Key | ZODXZOALQYZQOD-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)OC5=C(C(=CC(=C5F)F)F)F)C(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

TAMRA-C6-TFP ester is a xanthene-based dye derivative with the systematic name 6-Carboxytetramethylrhodamine-C6-tetrafluorophenyl ester. Its molecular formula is , and it has a molecular weight of 627.53 g/mol. The structure consists of a TAMRA core linked to a tetrafluorophenyl ester group via a six-carbon alkyl chain (C6). This linker enhances solubility and reduces steric hindrance during conjugation.

Key Structural Features:

-

TAMRA Core: A rhodamine derivative with four methyl groups, providing high fluorescence quantum yield () and absorption/emission maxima at 541 nm and 567 nm, respectively .

-

C6 Linker: A hexyl spacer that improves flexibility and accessibility during biomolecule labeling.

-

Tetrafluorophenyl Ester: A highly reactive group that undergoes nucleophilic substitution with primary amines, forming stable amide bonds.

Synthesis and Reactivity

Synthesis Protocol

TAMRA-C6-TFP ester is synthesized through a two-step process:

-

Carboxylation: The 6-position of tetramethylrhodamine is functionalized with a carboxylic acid group .

-

Esterification: The carboxylic acid reacts with tetrafluorophenyl chloroformate in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), yielding the TFP ester.

Critical Reaction Conditions:

-

Anhydrous solvents to prevent hydrolysis of the TFP ester.

-

Reaction temperature: 20–25°C under inert atmosphere.

Reactivity Profile

The TFP ester group reacts efficiently with primary amines () in proteins, peptides, or amine-modified oligonucleotides. The reaction proceeds via nucleophilic acyl substitution, releasing tetrafluorophenol as a byproduct. Compared to succinimidyl esters (SE), TFP esters exhibit higher stability in aqueous buffers, enabling longer conjugation times without significant hydrolysis .

Spectral and Physical Properties

Optical Characteristics

| Property | Value | Source |

|---|---|---|

| Absorption maximum () | 541 nm | |

| Emission maximum () | 567 nm | |

| Molar extinction coefficient () | 84,000 | |

| Fluorescence quantum yield () | 0.1 |

Applications in Biomedical Research

Protein and Peptide Labeling

TAMRA-C6-TFP ester is widely used to label antibodies, enzymes, and peptides for fluorescence-based assays. For example, labeled antibodies enable high-resolution imaging of cell surface receptors in confocal microscopy .

Nucleic Acid Probes

The dye is conjugated to amine-modified oligonucleotides for fluorescence in situ hybridization (FISH) and real-time PCR applications. Its orange-red emission (567 nm) minimizes overlap with green fluorescent proteins (GFP) .

FRET and Quenching

TAMRA serves as a FRET acceptor for fluorescein (FAM), with a Förster radius of 5.4 nm. This property is exploited in molecular beacons and protease activity assays .

DNA Sequencing

In capillary electrophoresis, TAMRA-labeled dideoxynucleotides facilitate automated sequencing by laser-induced fluorescence detection .

| Supplier | Catalog Number | Quantity | Price (USD) | Purity |

|---|---|---|---|---|

| Lumiprobe | A8130 | 1 mg | $110 | 95% |

| Thermo Fisher | C6123 | 5 mg | $4,115 | >90% |

| EvitaChem | EVT-13843794 | 25 mg | $390 | 95% |

Advantages Over Alternative Dyes

-

Superior Photostability: TAMRA exhibits less photobleaching compared to fluorescein .

-

Red-Shifted Emission: Minimizes autofluorescence in biological samples .

-

Stable Conjugates: TFP esters form hydrolytically stable amide bonds, unlike NHS esters.

Limitations and Mitigation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume